molecular formula C15H16N4O2 B2810420 Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034471-84-4

Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2810420
CAS No.: 2034471-84-4
M. Wt: 284.319
InChI Key: BJHCBKCXZZLYDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a heterocyclic compound that features a pyridine ring, a pyrimidine ring, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Pyridin-2-yl Group: This can be achieved through the reaction of pyridine with appropriate reagents to introduce the desired substituents.

    Formation of the Pyrimidin-4-yloxy Group: This involves the synthesis of pyrimidine derivatives, which can be achieved through various methods such as cyclization reactions.

    Coupling Reactions: The pyridin-2-yl and pyrimidin-4-yloxy groups are then coupled with a piperidine derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-yl Derivatives: Compounds with similar pyridin-2-yl groups.

    Pyrimidine Derivatives: Compounds containing pyrimidine rings with various substituents.

    Piperidine Derivatives: Compounds featuring piperidine rings with different functional groups.

Uniqueness

Pyridin-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of pyridine, pyrimidine, and piperidine rings, which confer distinct biological activities and chemical properties .

Properties

IUPAC Name

pyridin-2-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(13-5-1-2-7-17-13)19-9-3-4-12(10-19)21-14-6-8-16-11-18-14/h1-2,5-8,11-12H,3-4,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHCBKCXZZLYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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